molecular formula C17H24O B14772887 Dec-1-yn-5-yloxymethylbenzene

Dec-1-yn-5-yloxymethylbenzene

Cat. No.: B14772887
M. Wt: 244.37 g/mol
InChI Key: RYDBCJFQGRCLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dec-1-yn-5-yloxymethylbenzene is an organic compound with a unique structure that includes an alkyne group and a benzene ring connected through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dec-1-yn-5-yloxymethylbenzene typically involves the reaction of a benzyl halide with an alkyne alcohol under basic conditions. One common method is the Williamson ether synthesis, where the benzyl halide reacts with the sodium salt of the alkyne alcohol. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Dec-1-yn-5-yloxymethylbenzene can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) for catalytic hydrogenation.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitrobenzene derivatives or halogenated benzene derivatives.

Scientific Research Applications

Dec-1-yn-5-yloxymethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dec-1-yn-5-yloxymethylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The alkyne group can undergo cycloaddition reactions, while the benzene ring can participate in electrophilic aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetylene: Contains a phenyl group attached to an alkyne.

    Benzyl ether: Contains a benzyl group attached to an ether linkage.

    Propargyl alcohol: Contains an alkyne group attached to an alcohol.

Uniqueness

Dec-1-yn-5-yloxymethylbenzene is unique due to the combination of an alkyne group, benzene ring, and ether linkage in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.

Properties

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

dec-1-yn-5-yloxymethylbenzene

InChI

InChI=1S/C17H24O/c1-3-5-8-14-17(13-6-4-2)18-15-16-11-9-7-10-12-16/h2,7,9-12,17H,3,5-6,8,13-15H2,1H3

InChI Key

RYDBCJFQGRCLOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC#C)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.